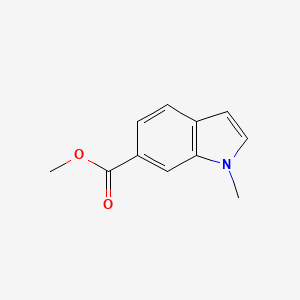
Methyl 1-methylindole-6-carboxylate
Vue d'ensemble
Description
“Methyl 1-methylindole-6-carboxylate” is a chemical compound with the molecular formula C11H11NO2 . It is used in laboratory settings .
Synthesis Analysis
The synthesis of “Methyl 1-methylindole-6-carboxylate” involves several steps. One method involves stirring the compound with sodium hydroxide in a mixture of methanol, tetrahydrofuran (THF), and water at room temperature for 36 hours .Molecular Structure Analysis
The molecular structure of “Methyl 1-methylindole-6-carboxylate” consists of 11 carbon atoms, 11 hydrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis
“Methyl 1-methylindole-6-carboxylate” can undergo various chemical reactions. For example, it can participate in copper-catalyzed alkylation reactions of indole .Physical And Chemical Properties Analysis
“Methyl 1-methylindole-6-carboxylate” is a solid at room temperature. It has a molecular weight of 189.21 and is stored in a refrigerator . Its InChI Key is NMILWYUYIFMKTE-UHFFFAOYSA-N .Applications De Recherche Scientifique
Chemical Synthesis
“Methyl 1-Methylindole-6-carboxylate” is a chemical compound with the molecular formula C11H11NO2 . It is used in the synthesis of various indole derivatives . The compound is also used in the creation of other complex molecules in chemical synthesis .
Alkaloid Construction
Indoles, including “Methyl 1-Methylindole-6-carboxylate”, are significant heterocyclic systems in natural products and drugs . They play a crucial role in the construction of indoles as a moiety in selected alkaloids .
Biological Activity
The application of indole derivatives, including “Methyl 1-Methylindole-6-carboxylate”, as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Anticancer Immunomodulators
“Methyl 1-Methylindole-6-carboxylate” has potential applications as an anticancer immunomodulator . It can inhibit tryptophan dioxygenase, a potential target for cancer immunotherapy .
Antibacterial Agents
“Methyl 1-Methylindole-6-carboxylate” can be used to develop antibacterial agents . It has potential applications in combating bacterial infections .
Hepatitis C Treatment
“Methyl 1-Methylindole-6-carboxylate” can be used to develop inhibitors of hepatitis C virus NS5B polymerase . This could potentially lead to new treatments for hepatitis C .
CB2 Cannabinoid Receptor Ligands
“Methyl 1-Methylindole-6-carboxylate” can be used to develop CB2 cannabinoid receptor ligands . This could potentially lead to new treatments for conditions that can be modulated by the CB2 receptor .
Gut Health and Liver Diseases
New research insights into indoles, including “Methyl 1-Methylindole-6-carboxylate”, will facilitate a better understanding of their druggability and application in intestinal and liver diseases .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 1-methylindole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-12-6-5-8-3-4-9(7-10(8)12)11(13)14-2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMILWYUYIFMKTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348673 | |
| Record name | methyl 1-methylindole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-methylindole-6-carboxylate | |
CAS RN |
1204-32-6 | |
| Record name | methyl 1-methylindole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1204-32-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



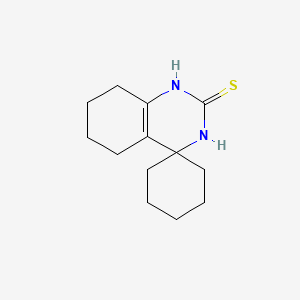
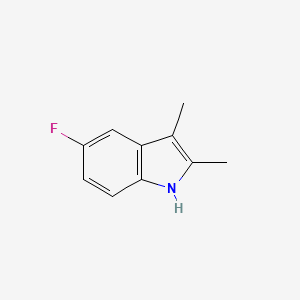
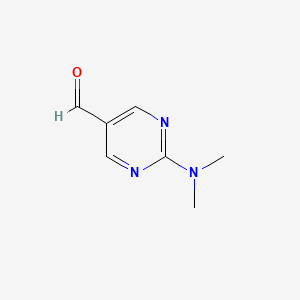
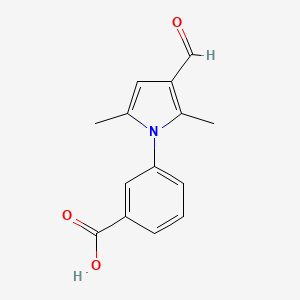
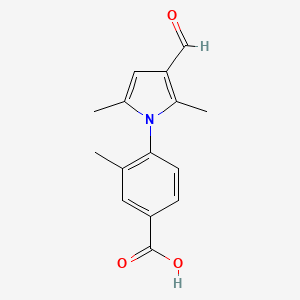
![2-Methyl-1-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1298798.png)
![4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid](/img/structure/B1298803.png)

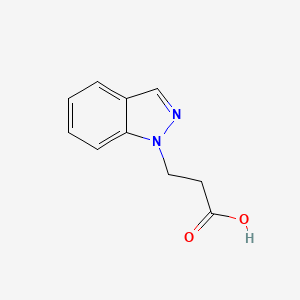

![5-[(Diethylamino)methyl]-2-furoic acid](/img/structure/B1298813.png)
